molecular formula C15H18FN3O4S B6557482 8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-89-6

8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557482
CAS No.: 1040672-89-6
M. Wt: 355.4 g/mol
InChI Key: JTDQULHHYUTPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of a fluorobenzenesulfonyl group and a triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Fluorobenzenesulfonyl Group: This step is achieved through sulfonylation reactions, where the spirocyclic intermediate is treated with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    SNC80: A well-known delta opioid receptor agonist with a different chemotype.

    BW373U86: Another delta opioid receptor agonist with a similar application but different structural features.

Uniqueness

8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure and the presence of a fluorobenzenesulfonyl group, which may confer better pharmacokinetic properties and selectivity compared to other delta opioid receptor agonists .

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-17-13(20)15(18(2)14(17)21)7-9-19(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDQULHHYUTPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.